REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]2)=[N:8][C:9]=1[NH2:10])([O-])=O.FC1C=CC(C(O)=O)=CC=1>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]2)=[N:8][C:9]=1[NH2:10]
|
Name
|
|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC(=NC1N)N1CCN(CC1)C(=O)OCC
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Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
1.5 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered after hydrogen uptake
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Type
|
CUSTOM
|
Details
|
(2.5 h)
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
used without further purification in the following step
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=NC1N)N1CCN(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |